N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine
Description
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine is a secondary amine derivative featuring a pyridine core substituted with a fluorine atom at position 6 and a 1-cyclopropylethyl group attached to the amine at position 2. The cyclopropylethyl substituent introduces steric and electronic effects that may influence solubility, bioavailability, and binding interactions.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H13FN2/c1-7(8-5-6-8)12-10-4-2-3-9(11)13-10/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
InChI Key |
AWIGJUSDSDEAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine typically involves the following steps:
Formation of Cyclopropyl Ethylamine: The initial step involves the synthesis of cyclopropyl ethylamine, which can be achieved through the reaction of cyclopropyl bromide with ethylamine under basic conditions.
Fluorination of Pyridine: The next step involves the introduction of a fluorine atom into the pyridine ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: Finally, the cyclopropyl ethylamine is coupled with the fluorinated pyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cellular functions. This can include inhibition of DNA gyrase or topoisomerase, affecting DNA replication and transcription.
Comparison with Similar Compounds
a. Substituent Effects on Lipophilicity
b. Electronic Effects
d. Commercial Viability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
